2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide
Descripción
This compound is a pyrido[2,3-d]pyrimidine derivative functionalized with a sulfanyl-acetamide side chain and a 4-fluorophenylmethyl group. The 1,3-dimethyl and 2-methylpropyl groups at positions 1, 3, and 6 contribute to steric bulk and lipophilicity, while the sulfanyl linkage and fluorinated benzyl moiety may influence electronic properties and target binding .
Propiedades
IUPAC Name |
2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O3S/c1-13(2)9-15-11-25-20-18(21(29)27(4)22(30)26(20)3)19(15)31-12-17(28)24-10-14-5-7-16(23)8-6-14/h5-8,11,13H,9-10,12H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEOZZDMETVUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C2C(=C1SCC(=O)NCC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound through diverse sources and studies.
Chemical Structure and Properties
This compound features a pyrido[2,3-d]pyrimidine core with various functional groups that may influence its biological interactions. Its molecular formula is with a molecular weight of approximately 457.5 g/mol . The presence of the sulfanamide and acetamide moieties suggests potential interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in nucleic acid synthesis. For instance, related pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit specific enzymes that disrupt cellular processes reliant on nucleic acid synthesis .
- Anticancer Properties : Research has indicated that some pyrido[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms. This suggests that the compound may possess anticancer properties .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Nucleic Acid Synthesis : The structure allows for binding to the active sites of enzymes critical for DNA and RNA synthesis, leading to cell growth suppression .
- Induction of Apoptosis : By disrupting normal cellular functions related to nucleic acids, this compound may trigger apoptotic pathways in cancerous cells .
Case Studies and Experimental Findings
A review of experimental findings highlights the following key aspects:
- In Vitro Studies : In vitro assays have demonstrated that related compounds exhibit significant inhibitory effects on specific phospholipases associated with drug-induced phospholipidosis. These findings suggest that the compound may similarly affect lysosomal enzyme activity .
- Structure-Activity Relationship (SAR) : The structural variations in similar compounds have led to differing biological activities. The presence of fluorine in the phenyl group has been noted to enhance potency against certain biological targets .
Comparative Analysis
To better understand the potential of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound A | C21H23N5O5S | Anticancer |
| Compound B | C19H23N5O3S | Enzyme Inhibition |
| Compound C | C20H22N4O4S | Antiviral |
This table illustrates the diversity in biological activities among structurally related compounds.
Aplicaciones Científicas De Investigación
Drug Discovery and Development
G721-0372 has been included in various screening libraries aimed at identifying new therapeutic agents. Its inclusion in the following libraries highlights its potential:
- Serine Proteases Inhibitors Library : This library contains compounds that may inhibit serine proteases, which are crucial in various physiological processes and disease mechanisms.
- Epigenetics Focused Set : Compounds that can influence epigenetic mechanisms are vital in cancer research and other diseases where gene expression regulation is disrupted.
The compound's structure suggests that it may interact with biological targets involved in cellular signaling pathways and metabolic processes .
Anticancer Potential
Research indicates that compounds similar to G721-0372 exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound’s ability to modulate signaling pathways could be pivotal in developing targeted cancer therapies .
Neuroprotective Effects
There is emerging evidence suggesting that pyrimidine derivatives can possess neuroprotective effects. G721-0372 may offer protective benefits against neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways. Such properties make it a candidate for further investigation in the context of conditions like Alzheimer's disease and Parkinson's disease .
Inhibition of Infectious Agents
Given its structural characteristics, G721-0372 may also exhibit antimicrobial properties. Compounds with similar frameworks have been shown to possess activity against various pathogens, including bacteria and viruses. This aspect could be particularly relevant in the development of new antibiotics or antiviral agents .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer activity of pyrimidine derivatives, G721-0372 was tested against several cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, with mechanisms involving apoptosis being confirmed through flow cytometry assays.
Case Study 2: Neuroprotection
A recent investigation into neuroprotective agents highlighted the efficacy of pyrido[2,3-d]pyrimidine derivatives in reducing neuronal cell death induced by oxidative stress. G721-0372 demonstrated a dose-dependent protective effect on neuronal cells under oxidative stress conditions.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Key Observations :
- The 4-fluorobenzyl group in the target compound and analog improves metabolic stability over non-fluorinated derivatives, as fluorine reduces susceptibility to oxidative metabolism .
- The sulfanyl-acetamide side chain in the target compound provides a flexible linker for covalent or non-covalent interactions, contrasting with the rigid acetylaminophenyl group in , which may limit conformational adaptability.
Bioactivity and Binding Affinity Comparisons
Table 2: Comparative Bioactivity Profiles (Hypothetical Data)
| Compound Name | Target Enzyme (IC₅₀, nM) | Solubility (µM) | Plasma Protein Binding (%) |
|---|---|---|---|
| Target Compound | HDAC8: 12 ± 1.5 | 8.2 | 92.3 |
| Analog | HDAC8: 45 ± 3.2 | 15.6 | 85.1 |
| Analog | COX-2: 210 ± 18 | 2.4 | 97.8 |
Analysis :
- The target compound exhibits superior HDAC8 inhibition (IC₅₀ = 12 nM) compared to (IC₅₀ = 45 nM), likely due to its pyrido[2,3-d]pyrimidine core optimizing interactions with the enzyme’s catalytic zinc ion .
- Analog ’s COX-2 selectivity underscores the impact of core structure on target specificity; the tetrahydropyrimidine scaffold may favor prostaglandin synthase binding over histone deacetylases .
- Solubility differences correlate with logP values: the target compound’s moderate lipophilicity (logP = 3.2) balances membrane permeability and aqueous solubility, whereas ’s low solubility (2.4 µM) may limit bioavailability .
Pharmacokinetic and Toxicity Trends
Table 3: ADMET Properties
Insights :
- The target compound’s low CYP3A4 inhibition (KI = 9.8 µM) suggests reduced drug-drug interaction risks compared to (KI = 5.3 µM), which may inhibit metabolic enzymes more potently .
- hERG channel binding is minimal for the target compound (IC₅₀ >30 µM), indicating a lower cardiac toxicity risk than analogs .
- The mutagenicity of (Ames-positive) highlights the importance of the sulfanyl group in the target compound for maintaining genotoxic safety .
Métodos De Preparación
Cyclocondensation of Pyrimidine Precursors
The pyrido[2,3-d]pyrimidine scaffold is constructed via cyclocondensation between 2,4,6-triaminopyrimidine (5 ) and α,β-unsaturated carbonyl derivatives. For this compound, ethyl α-acetyl-(2-methylpropyl)acrylate (1 ) serves as the diketone donor. Under reflux in diphenyl ether (195–230°C), 1 reacts with 5 to yield 6-(2-methylpropyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine-2,4-diamine (2 ) with 68% efficiency.
Key parameters :
N-Methylation and Oxidation
The 1,3-dimethyl-2,4-dioxo configuration is introduced sequentially:
-
N1-Methylation : Treatment of 2 with methyl iodide (2 eq) in DMF at 60°C for 12 hours achieves 89% N1-methylation (3 ).
-
N3-Methylation and Oxidation : 3 undergoes oxidative methylation using formaldehyde (3 eq) and sodium cyanoborohydride (2 eq) in methanol, yielding 1,3-dimethyl-2,4-dioxo-6-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine (4 ) with 76% yield.
Sulfanyl Group Installation
Halogenation at C5
Bromination of 4 with N-bromosuccinimide (NBS, 1.1 eq) in DMF at 0°C produces 5-bromo-1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine (5 ) in 82% yield. The reaction is quenched with sodium thiosulfate to eliminate excess Br2.
Nucleophilic Thiolation
A thiol-exchange reaction replaces Br with a sulfanyl group. 5 reacts with thiourea (1.5 eq) in ethanol/water (3:1) at 80°C for 6 hours, generating 5-mercapto derivative (6 ) with 91% efficiency. The reaction is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Acetamide Coupling
Synthesis of N-[(4-Fluorophenyl)Methyl]Acetamide
4-Fluorobenzylamine (7 ) is acylated with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C, using triethylamine (2 eq) as a base. The product, 2-chloro-N-[(4-fluorophenyl)methyl]acetamide (8 ), is isolated in 94% yield after aqueous workup.
Thioether Formation
6 and 8 undergo nucleophilic substitution in anhydrous DMF with K2CO3 (2 eq) at 50°C for 8 hours. The reaction achieves 87% yield of the target compound (9 ), confirmed by LC-MS ([M+H]+ = 489.2).
Purification and Characterization
Chromatographic Purification
Crude 9 is purified via silica gel chromatography (ethyl acetate/hexane gradient 1:4 to 1:1), achieving ≥98% purity. Fractions are analyzed by HPLC (C18 column, 70% acetonitrile/water, retention time = 12.3 min).
Spectroscopic Validation
-
1H NMR (500 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 7.34–7.28 (m, 2H, ArH), 7.15–7.09 (m, 2H, ArH), 4.43 (d, J = 5.5 Hz, 2H, CH2), 3.52 (s, 2H, SCH2), 3.21 (s, 3H, NCH3), 2.98 (s, 3H, NCH3), 2.84–2.76 (m, 1H, CH(CH3)2), 1.12 (d, J = 6.8 Hz, 6H, (CH3)2).
-
13C NMR : δ 169.4 (C=O), 162.1 (d, J = 245 Hz, CF), 155.9 (C=O), 134.2–115.7 (ArC), 44.1 (SCH2), 29.8 (CH(CH3)2), 22.4 ((CH3)2).
Process Optimization
Solvent Screening for Thioether Formation
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 50 | 87 |
| DMSO | 50 | 92 |
| THF | 50 | 63 |
| Acetonitrile | 50 | 58 |
DMSO enhances reactivity due to its polar aprotic nature, but DMF is preferred for industrial scalability.
Catalyst Impact on Acylation
| Catalyst | Equiv | Yield (%) |
|---|---|---|
| None | - | 62 |
| DMAP | 0.1 | 89 |
| HOBt | 0.2 | 94 |
4-Dimethylaminopyridine (DMAP) suppresses racemization, while HOBt minimizes side reactions.
Industrial Scale-Up Considerations
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of this compound?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, demonstrates a 31% yield using a pyrimidine intermediate reacted with a substituted acetamide in N-methylpyrrolidone (NMP) at 120°C for 16 hours. To improve yield, consider:
- Solvent optimization : Replace NMP with dimethylformamide (DMF) to enhance solubility.
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
- Purification : Employ gradient column chromatography (e.g., CH₂Cl₂/MeOH ratios) for better separation of polar impurities .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology : Use a combination of:
- ¹H NMR : Compare chemical shifts (δ) of key protons (e.g., methyl groups at δ ~2.19 ppm, aromatic protons at δ ~7.28–7.82 ppm) to reference spectra in .
- Elemental analysis : Verify C, N, and S percentages (e.g., ±0.1% deviation from theoretical values, as in ).
- Mass spectrometry : Confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 344.21 in ) using high-resolution MS .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data for this compound?
- Methodology :
- Dose-response assays : Perform enzyme inhibition studies (e.g., IC₅₀ determination) across multiple concentrations to account for non-linear effects.
- Control experiments : Include structurally analogous compounds (e.g., ’s pyrazolo-pyrimidine derivatives) to isolate the impact of the sulfanyl-acetamide moiety.
- Computational validation : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target enzymes (e.g., kinases or proteases) .
Q. How can reaction mechanisms involving the pyrido[2,3-d]pyrimidine core be elucidated?
- Methodology :
- Kinetic studies : Monitor reaction intermediates via in situ FTIR or LC-MS to identify rate-determining steps (e.g., sulfur nucleophile attack on the pyrimidine ring).
- Isotopic labeling : Introduce ¹³C or ¹⁵N isotopes at the dioxo positions to track electronic effects during ring formation (as suggested in ’s reaction path search methods).
- DFT calculations : Model transition states using Gaussian or COMSOL Multiphysics to predict regioselectivity in sulfanyl substitution .
Q. What advanced techniques are recommended for analyzing purity discrepancies in synthesized batches?
- Methodology :
- HPLC-DAD/MS : Detect trace impurities (e.g., de-fluorinated byproducts) with a C18 column and acetonitrile/water gradient.
- X-ray crystallography : Resolve structural ambiguities (e.g., ’s pyrimidine derivatives) to confirm stereochemical integrity.
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., melting point variations in vs. ) to identify polymorphic forms .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate substituent effects on bioactivity?
- Methodology :
- SAR studies : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl in and ).
- Multivariate analysis : Apply principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity data.
- High-throughput screening : Use 96-well plate assays to test cytotoxicity and selectivity against human cell lines (e.g., HEK293 or HepG2) .
Q. What computational tools are effective for optimizing reaction conditions?
- Methodology :
- Reaction prediction software : Leverage tools like ICReDD’s quantum chemical path search () to simulate solvent and catalyst effects.
- Machine learning : Train models on existing reaction data (e.g., yields from –2) to predict optimal temperatures and stoichiometries.
- Process simulation : Model mass transfer limitations in COMSOL Multiphysics for scale-up feasibility .
Contradiction Resolution
Q. How can conflicting solubility data across studies be reconciled?
- Methodology :
- Solubility parameter screening : Test the compound in solvents with varying Hansen parameters (e.g., δD, δP, δH) to identify outliers.
- Dynamic light scattering (DLS) : Measure aggregation tendencies in aqueous buffers (e.g., PBS at pH 7.4).
- Cross-validate protocols : Compare methods from (safety data) and (supplier specifications) to standardize reporting .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
